molecular formula C18H20N2OS B5747086 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide

4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide

Cat. No. B5747086
M. Wt: 312.4 g/mol
InChI Key: NFAOVVJHHZZFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide, also known as IMCA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in the regulation of cell growth, proliferation, and survival.

Mechanism of Action

4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide inhibits CK2 activity by binding to the ATP-binding site of the kinase. It has been shown to be a competitive inhibitor of CK2, with a Ki value in the nanomolar range. 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide does not affect the activity of other protein kinases, making it a selective inhibitor of CK2. The inhibition of CK2 by 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide leads to the downregulation of multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and the NF-κB pathway.
Biochemical and Physiological Effects
4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been shown to have multiple biochemical and physiological effects. In cancer cells, 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. It also sensitizes cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been shown to protect neurons from oxidative stress and prevent the formation of toxic protein aggregates. In inflammation, 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide inhibits the production of pro-inflammatory cytokines and chemokines, and reduces the infiltration of immune cells into inflamed tissues.

Advantages and Limitations for Lab Experiments

4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has several advantages as a research tool. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various biological processes. It is also relatively stable and easy to handle. However, 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. It also has some off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the research on 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. One direction is to develop more potent and selective inhibitors of CK2. Another direction is to study the role of CK2 in other diseases, such as metabolic disorders and cardiovascular diseases. Additionally, the use of 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in combination with other drugs or therapies could be explored, as it has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Finally, the development of new delivery systems for 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide could enhance its bioavailability and efficacy.

Synthesis Methods

The synthesis of 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-methylphenylamine to give the amide. The amide is then treated with carbon disulfide and potassium hydroxide to form the carbonothioyl group. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been extensively used as a research tool to study the role of CK2 in various biological processes. CK2 is a ubiquitous serine/threonine protein kinase that is involved in the regulation of multiple signaling pathways, including cell cycle progression, DNA repair, and apoptosis. Dysregulation of CK2 has been implicated in the development and progression of various diseases, including cancer, neurodegenerative disorders, and inflammation. 4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit CK2 activity both in vitro and in vivo, making it a valuable tool for studying the function of CK2 in these diseases.

properties

IUPAC Name

N-[(4-methylphenyl)carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-12(2)14-6-8-15(9-7-14)17(21)20-18(22)19-16-10-4-13(3)5-11-16/h4-12H,1-3H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAOVVJHHZZFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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